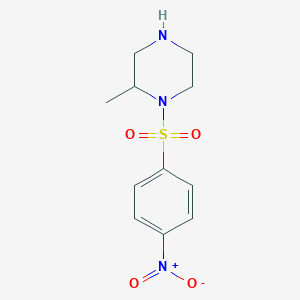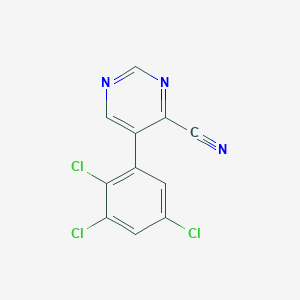
1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring with a carboxylic acid and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutanone Formation: The cyclobutane ring is formed through a [2+2] cycloaddition reaction, often involving alkenes or alkynes.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cycloaddition reactions, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutane ring provides structural rigidity. The carboxylic acid and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl substitution but different functional groups.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with a bromophenyl group and additional sulfonyl and benzoyl groups.
Uniqueness: 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its combination of a bromophenyl group with a cyclobutane ring and carboxylic acid and ketone functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H9BrO3 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9BrO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |
Clave InChI |
GCXWSXUSPZAFJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)






![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)

